

# Toxicological Profile of Ammodendrine in Animal Models: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Ammodendrine, a piperidine alkaloid found in plants of the Ammodendron and Lupinus species, presents a toxicological profile of significant concern, primarily characterized by its neurotoxic and teratogenic effects. This document provides a comprehensive overview of the known toxicological data for ammodendrine in animal models. While specific quantitative data for many standard toxicological endpoints are limited in publicly accessible literature, this guide synthesizes the available information on acute toxicity, and provides a qualitative assessment of its potential for sub-chronic, chronic, genotoxic, and reproductive and developmental effects, based on its chemical class and known mechanisms of action. Detailed experimental protocols for key toxicological assays are also provided to guide future research.

### **Chemical and Physical Properties**



Property	Value
IUPAC Name	1-[5-[(2R)-piperidin-2-yl]-3,4-dihydro-2H-pyridin- 1-yl]ethanone
Synonyms	Spherocarpine, Isoammodendrine
CAS Number	494-15-5[1][2]
Molecular Formula	C12H20N2O[1][2][3]
Molecular Weight	208.30 g/mol [1][2][3]

## Non-Clinical Toxicology Acute Toxicity

Limited quantitative acute toxicity data for **ammodendrine** are available. A study in mice established a lethal dose (LD50) via the subcutaneous route. Oral LD50 values in standard rodent models (rat, mouse) are not readily available in the literature.

Table 1: Acute Toxicity of Ammodendrine



Species	Route	LD50	Observed Clinical Signs	Reference
Mouse	Subcutaneous	385 mg/kg	Altered sleep time, muscle contraction or spasticity, respiratory depression.	RTECS- UR9150000
Mouse	Intravenous	94.1 +/- 7 mg/kg ((+)-D- ammodendrine)	Not specified.	[4]
Mouse	Intravenous	115.0 +/- 7 mg/kg ((-)-L- ammodendrine)	Not specified.	[4]
Rat	Oral	No data available	-	

As a piperidine alkaloid, **ammodendrine** is expected to elicit signs of acute toxicity consistent with this class of compounds. These may include frequent urination, defecation, tachycardia, muscle weakness, muscle fasciculations, ataxia, collapse, and ultimately, death due to respiratory failure[5].

For comparative purposes, the toxicological data for related piperidine alkaloids are presented below.

Table 2: Acute Toxicity of Related Piperidine Alkaloids



Compound	Species	Route	LD50	Reference
Coniine	Mouse	Intravenous	7 mg/kg (R- enantiomer), 12 mg/kg (S- enantiomer)	[6]
Coniine	Mouse	Oral	100 mg/kg	[6]
Anabasine	Dog	Oral	50 mg/kg	[7]
Anabasine	Mouse	Intravenous	11-16 mg/kg	[8]

#### **Sub-chronic and Chronic Toxicity**

There are no publicly available data from sub-chronic (e.g., 28-day or 90-day studies) or chronic toxicity studies on **ammodendrine** in any animal species. Such studies would be necessary to determine the No-Observed-Adverse-Effect-Level (NOAEL) and to characterize target organ toxicity following repeated exposure.

Table 3: Sub-chronic and Chronic Toxicity of Ammodendrine

Study Type	Species	Route	Duration	NOAEL	Key Findings
Sub-chronic	No data available	-	-	-	-
Chronic	No data available	-	-	-	-

#### Genotoxicity

There is no available data on the genotoxic potential of **ammodendrine** from standard assays such as the bacterial reverse mutation assay (Ames test) or in vitro/in vivo micronucleus assays.

Table 4: Genotoxicity of Ammodendrine



Assay	Test System	Metabolic Activation	Result
Ames Test	S. typhimurium	With and without S9	No data available
In vitro Micronucleus	Mammalian cells	With and without S9	No data available
In vivo Micronucleus	Rodent	-	No data available

### **Reproductive and Developmental Toxicity**

**Ammodendrine** is recognized as a teratogenic agent[1]. It belongs to a class of piperidine alkaloids known to cause developmental defects in livestock, including multiple congenital contracture-type deformities and cleft palate[5][6][7].

The proposed mechanism for these teratogenic effects is the inhibition of fetal movement. **Ammodendrine** acts as a nicotinic acetylcholine receptor (nAChR) antagonist, leading to muscle paralysis in the developing fetus. This lack of movement during critical developmental periods results in skeletal abnormalities[6].

Table 5: Reproductive and Developmental Toxicity of **Ammodendrine** 

Species	Study Type	Dosing Period	Key Findings
Livestock (general)	Developmental	Gestation	Multiple congenital contracture-type deformities, cleft palate.

#### **Experimental Protocols**

The following are detailed methodologies for key toxicological experiments that would be required to build a comprehensive toxicological profile for **ammodendrine**.

### Acute Oral Toxicity (LD50) Study - Up-and-Down Procedure (UDP) (OECD 425)

• Test System: Female Sprague-Dawley rats (8-12 weeks old).



- Housing: Housed individually in controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with free access to standard rodent chow and water.
- Dose Administration: Ammodendrine is dissolved in a suitable vehicle (e.g., water or corn oil) and administered by oral gavage.
- Procedure: A single animal is dosed at a starting dose (e.g., 175 mg/kg). If the animal survives, the next animal is dosed at a higher level (e.g., 550 mg/kg). If it dies, the next is dosed at a lower level (e.g., 55 mg/kg). This sequential dosing continues until stopping criteria are met (e.g., four animals have been dosed after the first reversal of outcome).
- Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior), and body weight changes for up to 14 days post-dosing.
- Endpoint: The LD50 is calculated using the maximum likelihood method.

### Sub-chronic Oral Toxicity Study (28-Day Repeated Dose) (OECD 407)

- Test System: Male and female Sprague-Dawley rats (5-6 weeks old).
- Group Size: 5 animals per sex per group.
- Dose Levels: At least three dose levels and a control group. Doses should be selected to
  produce a range of toxic effects, with the highest dose inducing clear toxicity but not
  mortality, and the lowest dose being a No-Observed-Effect-Level (NOEL).
- Dose Administration: Daily oral gavage for 28 consecutive days.
- Observations: Daily clinical observations, weekly body weight and food consumption measurements.
- Clinical Pathology: At termination, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are collected for urinalysis.



- Pathology: All animals are subjected to a gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.
- Endpoint: Determination of the No-Observed-Adverse-Effect-Level (NOAEL).

### Bacterial Reverse Mutation Assay (Ames Test) (OECD 471)

- Test System:Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA102, or Escherichia coli strain WP2 uvrA.
- Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 mix from induced rat liver).
- Procedure:
  - The tester strains are exposed to various concentrations of ammodendrine in the presence and absence of S9 mix.
  - The mixture is incorporated into a top agar and plated on minimal glucose agar plates.
  - Plates are incubated at 37°C for 48-72 hours.
- Endpoint: The number of revertant colonies (his+ for S. typhimurium, trp+ for E. coli) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

### In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

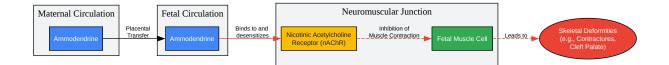
- Test System: Male and female mice (6-10 weeks old).
- Group Size: At least 5 animals per sex per group.
- Dose Levels: At least three dose levels, a vehicle control, and a positive control. The highest dose should be the maximum tolerated dose (MTD) or a limit dose of 2000 mg/kg.

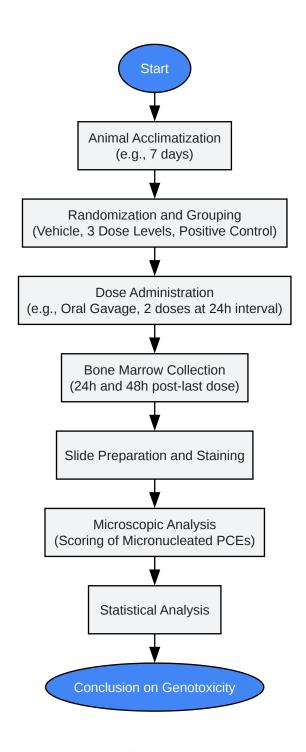


- Dose Administration: Typically administered once or twice by a relevant route (e.g., oral gavage or intraperitoneal injection).
- Sample Collection: Bone marrow is collected at 24 and 48 hours after the last administration.
- Analysis: Bone marrow smears are prepared and stained. At least 2000 polychromatic
  erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of
  PCEs to normochromatic erythrocytes (NCEs) is also determined as an indicator of bone
  marrow toxicity.
- Endpoint: A significant, dose-dependent increase in the frequency of micronucleated PCEs in treated groups compared to the control group indicates a positive result.

# Visualizations Proposed Mechanism of Ammodendrine-Induced Teratogenicity







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